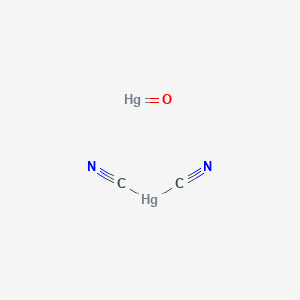
Trifluoroacetohydrazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of Trifluoroacetohydrazide derivatives, such as 1-Trifluoroacetyl-2-(4-aminophenyl)hydrazide, has been achieved through the reaction of 4-nitrophenylhydrazide with trifluoroacetyl anhydride. Optimal reaction conditions have been established to yield these compounds, which are characterized using techniques like 1H NMR, IR, MS, and elemental analysis (Liu Yu-ting, 2005).
Molecular Structure Analysis
The molecular structure of Trifluoroacetohydrazide compounds is elucidated through various spectroscopic methods, ensuring the correct identification of synthesized materials. Structural determinations are crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties
Trifluoroacetohydrazide participates in diverse chemical reactions, showcasing its versatility in organic synthesis. For instance, reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with amines lead to the synthesis of Trifluoromethylated 4-Pyridones and Aminoenones, highlighting the compound's reactivity towards nucleophilic attack and cyclization (V. V. Fedin et al., 2022).
Physical Properties Analysis
The physical properties of Trifluoroacetohydrazide derivatives, such as melting points, boiling points, and solubility, are determined through standard laboratory techniques. These properties are influenced by the molecular structure and are critical for applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of Trifluoroacetohydrazide, including acidity, basicity, reactivity towards other chemical species, and stability under various conditions, are thoroughly investigated. Studies reveal that Trifluoroacetic acid-mediated reactions, for example, play a significant role in the synthesis of complex organic molecules, demonstrating the compound's utility as a reagent and catalyst in organic synthesis (Kelin Li et al., 2005).
Aplicaciones Científicas De Investigación
1. Copper-Catalyzed Synthesis of Trifluoromethylated Bis(indolyl)arylmethanes
- Summary of Application : Trifluoroacetohydrazide is used in the copper-catalyzed synthesis of trifluoromethylated bis(indolyl)arylmethanes from 2-arylindoles .
- Methods of Application : The process involves a one-pot synthesis through a copper-catalyzed reaction of 2-arylindoles with 2,2,2-trifluoroacetohydrazide . Preliminary mechanistic studies revealed that the reaction involves the in situ generation of a trifluoroacetyl radical and trapping with 2-arylindoles .
- Results or Outcomes : This viable transformation provides a variety of 3,3′-bis(indolyl)methanes with a CF3-containing tertiary carbon center in moderate to good yields .
2. Fluorescence In Situ Hybridization (FISH)
- Summary of Application : While Trifluoroacetohydrazide is not directly mentioned in the source, it could potentially be used in the development of fluorescent probes, which are key tools in diagnostic molecular cytogenetics and research applications in chromosome and cell biology .
- Methods of Application : The FISH assay permits nucleic acid sequences to be detected directly on metaphase chromosome or interphase nuclei . It provides cell-based diagnosis and monitoring of abnormal clones in hematological malignancies .
- Results or Outcomes : FISH provides rapid diagnosis in a subset of constitutional disorders and complements microarray findings . Emerging research applications for FISH are providing novel insights into chromosome biology .
3. Medicine, Pesticides, Fine Chemical Industry, and Organic Intermediate Industry
- Summary of Application : Trifluoroacetohydrazide’s applications include uses in medicine, pesticides, the fine chemical industry, and the organic intermediate industry .
- Methods of Application : The specific methods of application in these fields are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
4. Introduction of Trifluoroacetyl Group
- Summary of Application : Trifluoroacetohydrazide may be used to introduce the corresponding trifluoroacetyl group .
- Methods of Application : It is more convenient than the corresponding acyl chloride, trifluoroacetyl chloride, which is a gas .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
5. Nucleophilic Acyl Substitution
- Summary of Application : Trifluoroacetohydrazide may be used to promote reactions of carboxylic acids, including nucleophilic acyl substitution .
- Methods of Application : The specific methods of application in this field are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
6. Friedel-Crafts Acylation
Safety And Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUCCBIWEUKISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281969 | |
| Record name | 2,2,2-trifluoroacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroacetohydrazide | |
CAS RN |
1538-08-5 | |
| Record name | 1538-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoroacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)






